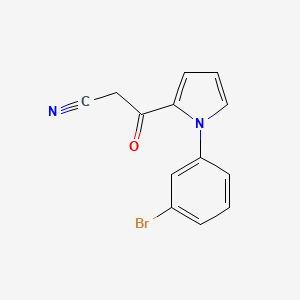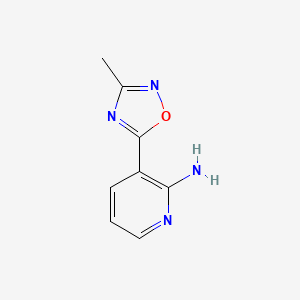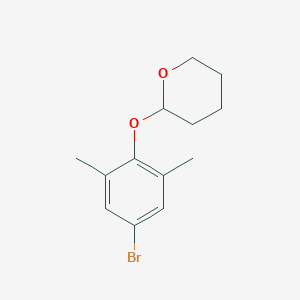
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a brominated dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2,6-dimethylphenol with tetrahydropyran in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the phenol and tetrahydropyran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Lacks the dimethyl groups, which may affect its reactivity and applications.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a nitro group, which introduces different electronic properties and reactivity.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Features an ethoxy group instead of a dimethylphenoxy group, altering its chemical behavior.
Uniqueness
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-9-7-11(14)8-10(2)13(9)16-12-5-3-4-6-15-12/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
MXBGAOAPILJORB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2CCCCO2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)



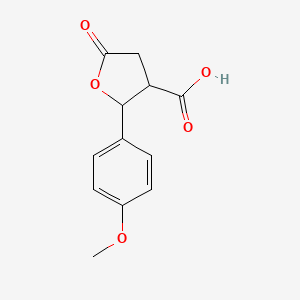

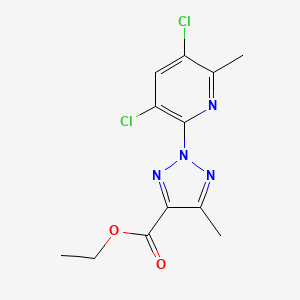
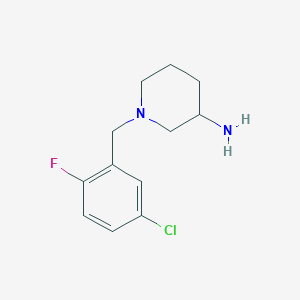
![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
